alpha-Ethoxy-m-nitrobenzylideneammonium chloride
Overview
Description
alpha-Ethoxy-m-nitrobenzylideneammonium chloride: is an organic compound with the chemical formula C9H11ClN2O3 It is known for its unique structure, which includes an ethoxy group, a nitro group, and a benzylideneammonium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Ethoxy-m-nitrobenzylideneammonium chloride typically involves the reaction of ethoxybenzaldehyde with nitroaniline in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as crystallization, filtration, and drying to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: alpha-Ethoxy-m-nitrobenzylideneammonium chloride can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of nitrobenzaldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzylideneammonium compounds.
Scientific Research Applications
Chemistry: alpha-Ethoxy-m-nitrobenzylideneammonium chloride is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in the development of new biochemical assays.
Medicine: Research into the medicinal applications of this compound includes its potential use as a precursor in the synthesis of therapeutic agents. Its unique structure allows for the exploration of new drug candidates.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of alpha-Ethoxy-m-nitrobenzylideneammonium chloride involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the benzylideneammonium moiety can interact with nucleophiles. These interactions can lead to the modulation of biochemical pathways and the formation of new chemical entities.
Comparison with Similar Compounds
- Ethyl 3-nitrobenzene-1-carboximidate hydrochloride
- 3-nitrobenzenecarboximidic acid ethyl ester monohydrochloride
Comparison: alpha-Ethoxy-m-nitrobenzylideneammonium chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Compared to similar compounds, it offers a unique balance of oxidative and reductive potential, making it versatile in various chemical reactions and applications.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 3-nitrobenzenecarboximidate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3.ClH/c1-2-14-9(10)7-4-3-5-8(6-7)11(12)13;/h3-6,10H,2H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIXZMQBWUENJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=CC=C1)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60973044 | |
Record name | Ethyl 3-nitrobenzene-1-carboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57508-53-9 | |
Record name | Benzenecarboximidic acid, 3-nitro-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57508-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Ethoxy-m-nitrobenzylideneammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057508539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-nitrobenzene-1-carboximidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60973044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-ethoxy-m-nitrobenzylideneammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.231 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.